2-Cyclopentyl-2-cyclopropyloxirane
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Overview
Description
2-Cyclopentyl-2-cyclopropyloxirane is an organic compound characterized by its unique structure, which includes a cyclopentyl group and a cyclopropyloxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-cyclopropyloxirane can be achieved through several methods. One common approach involves the catalytic cyclopropanation of vinylcyclopropanes with diazomethane in the presence of a palladium catalyst such as Pd(acac)2. This method ensures the retention of the oxirane ring and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts and diazomethane is common, with reaction conditions optimized for maximum yield and purity. The process may also involve purification steps such as distillation or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-2-cyclopropyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts, converting the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur, where the oxirane ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Amino alcohols or alkoxy alcohols.
Scientific Research Applications
2-Cyclopentyl-2-cyclopropyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-cyclopropyloxirane involves its interaction with various molecular targets. The compound’s oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activity and therapeutic applications .
Comparison with Similar Compounds
- Cyclopentyl methyl ether (CPME)
- 2-Methyl tetrahydrofuran (2-MeTHF)
- Propylene carbonate
- 1,3-Propanediol
- Ethyl lactate
Comparison: 2-Cyclopentyl-2-cyclopropyloxirane is unique due to its combination of a cyclopentyl group and an oxirane ring, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
2-cyclopentyl-2-cyclopropyloxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-4-8(3-1)10(7-11-10)9-5-6-9/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCBBBFOTLFLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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